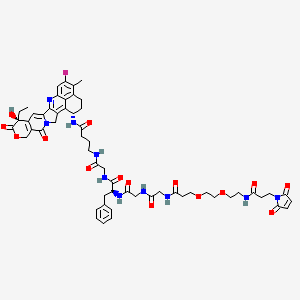

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan

Description

Properties

Molecular Formula |

C57H65FN10O15 |

|---|---|

Molecular Weight |

1149.2 g/mol |

IUPAC Name |

4-[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]butanamide |

InChI |

InChI=1S/C57H65FN10O15/c1-3-57(80)37-25-42-53-35(30-68(42)55(78)36(37)31-83-56(57)79)52-39(12-11-34-32(2)38(58)26-40(66-53)51(34)52)64-45(71)10-7-17-59-46(72)28-63-54(77)41(24-33-8-5-4-6-9-33)65-48(74)29-62-47(73)27-61-44(70)16-20-81-22-23-82-21-18-60-43(69)15-19-67-49(75)13-14-50(67)76/h4-6,8-9,13-14,25-26,39,41,80H,3,7,10-12,15-24,27-31H2,1-2H3,(H,59,72)(H,60,69)(H,61,70)(H,62,73)(H,63,77)(H,64,71)(H,65,74)/t39-,41-,57-/m0/s1 |

InChI Key |

ZBYJQVQMEUURFL-APCOEFGTSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan structure and chemical properties

This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan, a key component in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a drug-linker conjugate used in the synthesis of ADCs for cancer research. It comprises the potent topoisomerase I inhibitor, Exatecan, linked to a maleimide (Mal) functional group via a hydrophilic polyethylene glycol (PEG2) spacer and a cleavable tetrapeptide (Gly-Gly-Phe-Gly) sequence. The maleimide group allows for covalent attachment to thiol groups on monoclonal antibodies, while the peptide linker is designed to be stable in circulation and cleaved by lysosomal enzymes upon internalization into target cancer cells, releasing the cytotoxic payload.

Chemical Structure and Properties

The chemical structure of this compound is presented below, followed by a table summarizing its key chemical properties.

Caption: Figure 1. Conceptual Diagram of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1599439-54-9 | [1] |

| Molecular Formula | C₅₇H₆₅FN₁₀O₁₅ | [1] |

| Molecular Weight | 1149.18 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: ≥ 100 mg/mL (87.02 mM) | [2][3] |

| In Vitro Aqueous Solution: ≥ 2.5 mg/mL (2.18 mM) in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [2] | |

| Storage Conditions | -20°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | [2][3] |

Mechanism of Action and Signaling Pathway

The cytotoxic payload of this conjugate is Exatecan, a potent inhibitor of DNA topoisomerase I. Topoisomerase I is a critical enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.

Caption: Figure 2. Mechanism of Action of an Exatecan-based ADC.

Experimental Protocols

General Protocol for Antibody-Drug Conjugation

This protocol describes a general method for conjugating a maleimide-functionalized linker-drug, such as this compound, to a monoclonal antibody (mAb) via reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

This compound

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

-

Quenching reagent: N-acetylcysteine or cysteine

-

Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

-

Antibody Reduction:

-

The mAb is buffer-exchanged into the conjugation buffer.

-

A solution of the reducing agent (e.g., TCEP) is added to the mAb solution. The molar ratio of TCEP to mAb will determine the extent of disulfide bond reduction and thus the final drug-to-antibody ratio (DAR).

-

The reaction mixture is incubated at 37°C for 1-2 hours.

-

-

Drug-Linker Conjugation:

-

A stock solution of this compound is prepared in an organic solvent like DMSO.

-

The drug-linker solution is added to the reduced mAb solution. The reaction is typically performed at 4°C or room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

A quenching reagent is added to the reaction mixture to cap any unreacted maleimide groups.

-

-

Purification:

-

The resulting ADC is purified to remove unconjugated drug-linker, excess reagents, and any aggregates. This is commonly achieved using SEC or TFF.

-

-

Characterization:

-

The purified ADC is characterized to determine the DAR, purity, and aggregation levels. Techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry are employed.

-

Experimental Workflow

The development and evaluation of an ADC involves a multi-step workflow, from initial design to in vivo testing.

Caption: Figure 3. General Experimental Workflow for ADC Development.

Conclusion

This compound is a sophisticated drug-linker system that enables the targeted delivery of the potent chemotherapeutic agent, Exatecan. Its design, incorporating a stable yet cleavable linker, is crucial for the efficacy and safety of the resulting antibody-drug conjugate. The experimental protocols and workflows outlined in this guide provide a framework for the successful development and evaluation of ADCs utilizing this technology. As ADC technology continues to advance, such well-defined components will remain integral to the creation of next-generation cancer therapeutics.

References

An In-Depth Technical Guide to the Mechanism of Action of Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This technical guide delves into the core mechanism of action of a specific ADC payload-linker system: Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan. This system leverages the potent topoisomerase I inhibitor, Exatecan, which is tethered to a monoclonal antibody via a sophisticated linker. This linker is comprised of a maleimide group for antibody conjugation, a polyethylene glycol (PEG) spacer for improved pharmacokinetics, and a cathepsin-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly) for controlled intracellular drug release. Understanding the intricate interplay of these components is crucial for the rational design and optimization of next-generation ADCs.

The Core Components and Their Roles

The this compound conjugate is a meticulously designed system where each component has a distinct and critical function in the overall mechanism of action.

-

Exatecan (The Payload): A highly potent, water-soluble derivative of camptothecin, Exatecan is the cytotoxic warhead of the ADC. Its primary molecular target is topoisomerase I (TOP1), a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.

-

The Linker (Mal-PEG2-Gly-Gly-Phe-Gly): This component bridges the antibody and Exatecan, ensuring stability in systemic circulation and facilitating controlled release of the payload within the target cancer cell.

-

Mal (Maleimide): This reactive group enables the covalent attachment of the linker-drug conjugate to cysteine residues on the monoclonal antibody, forming a stable thioether bond.

-

PEG2 (Polyethylene Glycol, 2 units): The inclusion of a short PEG spacer enhances the hydrophilicity and solubility of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.

-

Gly-Gly-Phe-Gly (Tetrapeptide Sequence): This peptide sequence is designed to be selectively cleaved by lysosomal proteases, particularly cathepsins, which are often upregulated in the tumor microenvironment and within cancer cells.

-

The Multi-Step Mechanism of Action in Cancer Cells

The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that begins with antibody-mediated targeting and culminates in cancer cell apoptosis.

1. Targeting and Internalization:

The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into an endosome.

2. Lysosomal Trafficking and Linker Cleavage:

The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are critical for the next step. The Gly-Gly-Phe-Gly tetrapeptide linker is specifically designed to be a substrate for lysosomal proteases such as cathepsin B and cathepsin L.[1][2] The primary cleavage site is the amide bond of the C-terminal glycine, leading to the release of the Exatecan payload from the linker.[1]

3. Payload Release and Nuclear Translocation:

Once liberated from the linker, the free Exatecan can traverse the lysosomal membrane and enter the cytoplasm. Subsequently, it translocates into the nucleus, the site of its therapeutic action.

4. Inhibition of Topoisomerase I and DNA Damage:

In the nucleus, Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I. It intercalates into the TOP1-DNA cleavage complex, stabilizing it and preventing the re-ligation of the single-strand DNA break created by the enzyme. This trapping of the TOP1-DNA complex leads to the accumulation of single-strand breaks.

5. Induction of Apoptosis:

The collision of the replication fork with the stabilized TOP1-DNA cleavage complexes results in the conversion of single-strand breaks into lethal double-strand DNA breaks. This extensive DNA damage activates the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, the initiation of the apoptotic cascade, resulting in programmed cell death of the cancer cell.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in the mechanism of action, the following diagrams have been generated using Graphviz.

Caption: Signaling pathway of an ADC with this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan, a critical drug-linker conjugate employed in the development of Antibody-Drug Conjugates (ADCs). This document outlines the multi-step synthetic pathway, encompassing the preparation of the peptide-drug conjugate and the subsequent attachment of the maleimide-PEG linker. Detailed purification and characterization methodologies are also presented to ensure the production of a highly pure and well-characterized final product.

Overview of the Synthetic Strategy

The synthesis of this compound is a sequential process that involves three primary stages:

-

Solid-Phase Peptide Synthesis (SPPS) of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide: This is typically achieved using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support.

-

Conjugation of the GGFG peptide to the cytotoxic drug, Exatecan: The protected peptide is cleaved from the resin and then coupled to exatecan.

-

Attachment of the Maleimide-PEG2 linker: The final step involves the conjugation of the maleimide-polyethylene glycol (PEG) linker to the N-terminus of the peptide-drug conjugate.

Each stage requires careful control of reaction conditions and subsequent purification to ensure high yields and purity of the intermediates and the final product.

Experimental Protocols

Synthesis of Fmoc-Gly-Gly-Phe-Gly-OH

The tetrapeptide Gly-Gly-Phe-Gly is synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protecting groups.[1][2]

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)[1]

-

Deprotection agent: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the terminal glycine.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (Fmoc-Phe-OH) with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Gly-OH and Fmoc-Gly-OH) to elongate the peptide chain.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude Fmoc-Gly-Gly-Phe-Gly-OH.

Purification of Fmoc-Gly-Gly-Phe-Gly-OH

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4]

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 10 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing concentration of Mobile Phase B (e.g., 5-95% over 30 minutes).

-

Detection: UV absorbance at 220 nm.

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or a mixture of Mobile Phase A and B).

-

Inject the solution onto the equilibrated HPLC column.

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain pure Fmoc-Gly-Gly-Phe-Gly-OH.

Conjugation of GGFG to Exatecan

The purified Fmoc-GGFG-OH is conjugated to the amino group of exatecan.

Materials:

-

Fmoc-Gly-Gly-Phe-Gly-OH

-

Exatecan

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA.

-

Solvent: Anhydrous DMF.

Procedure:

-

Dissolve Fmoc-GGFG-OH, HATU, and DIPEA in anhydrous DMF.

-

Add exatecan to the solution and stir the reaction mixture at room temperature until the reaction is complete (monitored by HPLC).

-

Quench the reaction and remove the solvent under reduced pressure.

-

The crude Fmoc-GGFG-Exatecan conjugate is then purified.

Purification of Fmoc-GGFG-Exatecan

Purification is performed using RP-HPLC under similar conditions as for the peptide, with potential adjustments to the gradient to account for the increased hydrophobicity of the conjugate.[5]

Synthesis and Attachment of Mal-PEG2-Linker

The maleimide-PEG2 linker is typically synthesized with a reactive group (e.g., an NHS ester) for conjugation to the N-terminus of the peptide.[6] Alternatively, a commercially available Mal-PEG2-NHS ester can be used.

Materials:

-

Fmoc-GGFG-Exatecan (after N-terminal Fmoc deprotection)

-

Mal-PEG2-NHS ester

-

Base: DIPEA

-

Solvent: Anhydrous DMF

Procedure:

-

Fmoc Deprotection: Remove the Fmoc group from Fmoc-GGFG-Exatecan using 20% piperidine in DMF.

-

Conjugation: Dissolve the deprotected GGFG-Exatecan and Mal-PEG2-NHS ester in anhydrous DMF. Add DIPEA to facilitate the reaction.

-

Stir the reaction mixture at room temperature until completion (monitored by HPLC).

-

The final product, this compound, is then purified.

Final Purification of this compound

The final conjugate is purified by preparative RP-HPLC. Due to the hydrophobicity of the molecule, adjustments to the mobile phase and gradient may be necessary.[7]

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: C18 or a more hydrophobic stationary phase (e.g., C8 or C4).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A shallow gradient of increasing Mobile Phase B to ensure good separation.

-

Detection: UV absorbance at a wavelength suitable for both the peptide and exatecan (e.g., 220 nm and a higher wavelength for exatecan).

Procedure:

-

Dissolve the crude conjugate in a suitable solvent.

-

Inject the solution onto the equilibrated HPLC column.

-

Collect fractions corresponding to the product peak.

-

Analyze the purity of the fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. Note that actual yields and purities may vary depending on the specific reaction conditions and purification efficiency.

Table 1: Synthesis and Purification of Intermediates and Final Product

| Step | Product | Starting Material | Expected Yield (%) | Purity (%) (by HPLC) |

| 1 | Fmoc-Gly-Gly-Phe-Gly-OH | Fmoc-Gly-Wang Resin | 70-85 | >95 |

| 2 | Fmoc-GGFG-Exatecan | Fmoc-GGFG-OH & Exatecan | 60-75 | >95 |

| 3 | Mal-PEG2-GGFG-Exatecan | GGFG-Exatecan & Mal-PEG2-NHS | 50-65 | >98 |

Table 2: Characterization Data for this compound

| Analytical Method | Expected Result |

| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ corresponding to the molecular formula C₅₇H₆₁FN₁₀O₁₅ |

| ¹H NMR | Peaks corresponding to the protons of the maleimide, PEG, peptide, and exatecan moieties. |

| Analytical HPLC | Single major peak with a purity of ≥98%. |

Visualization of Workflows

Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Purification Workflow

Caption: General purification workflow using reversed-phase HPLC.

Characterization Methods

Thorough characterization of the final product is essential to confirm its identity, purity, and stability.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final conjugate. A single, sharp peak is indicative of a highly pure compound.[8]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized molecule, ensuring that the correct linker, peptide, and drug have been conjugated.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of all components and the integrity of the chemical structure.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should optimize the described protocols based on their specific laboratory conditions and available instrumentation to achieve the desired product quality and yield.

References

- 1. Buy Fmoc-ggfg-OH [smolecule.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. pharmtech.com [pharmtech.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. pure.qub.ac.uk [pure.qub.ac.uk]

An In-depth Technical Guide to Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan: A Key Component in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan. This molecule is integral to the development of next-generation targeted cancer therapies, combining a potent cytotoxic agent with a sophisticated delivery system. This document will delve into the individual components, their collective function, relevant experimental data, and the underlying mechanisms of action.

Core Components and Structure

This compound is a complex molecule engineered for targeted drug delivery. It is comprised of three key functional units: a conjugation moiety, a linker, and a cytotoxic payload.

-

Maleimide (Mal): This reactive group serves as the conjugation point to the antibody. It specifically and stably binds to thiol groups, which are often present on cysteine residues of monoclonal antibodies. This ensures a secure and covalent attachment of the linker-payload to the targeting antibody.

-

PEG2 Linker: A two-unit polyethylene glycol (PEG) spacer is incorporated to enhance the physicochemical properties of the ADC. The PEG moiety increases the hydrophilicity of the molecule, which can improve solubility and reduce aggregation.[1] Furthermore, it provides spatial separation between the antibody and the cytotoxic payload, which can minimize interference with antigen binding.[1]

-

Gly-Gly-Phe-Gly (GGFG) Peptide Linker: This tetrapeptide sequence is a protease-cleavable linker.[2] It is designed to be stable in the bloodstream but susceptible to cleavage by lysosomal proteases, such as cathepsins, which are abundant in the tumor microenvironment and within cancer cells.[3][4] This enzymatic cleavage is a critical step for the targeted release of the cytotoxic payload. The GGFG linker has been successfully utilized in marketed ADCs, demonstrating its clinical utility.[4]

-

Exatecan (DX-8951): Exatecan is a potent, water-soluble derivative of camptothecin and acts as a topoisomerase I inhibitor.[1][5][6] Its high cytotoxicity is central to the therapeutic efficacy of the ADC.

The logical workflow of an ADC utilizing this linker-payload is a multi-step process designed for maximal tumor cell killing with minimal systemic toxicity.

Mechanism of Action: Topoisomerase I Inhibition and Apoptosis

The cytotoxic activity of the released exatecan is mediated through the inhibition of topoisomerase I (TOP1), a nuclear enzyme essential for DNA replication and transcription.[6][7][8] TOP1 relieves torsional stress in DNA by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between TOP1 and DNA, preventing the re-ligation of the DNA strand.[8] This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[8]

Quantitative Data

The following tables summarize key quantitative data for exatecan and representative exatecan-based ADCs. It is important to note that the specific performance of an ADC with the this compound linker-payload will be dependent on the target antibody and the cancer cell line being tested.

Table 1: In Vitro Cytotoxicity of Exatecan and a Representative Exatecan-ADC

| Compound | Cell Line | Target | IC50 (nM) | Reference |

| Exatecan | SK-BR-3 (HER2+) | - | Sub-nanomolar | [9] |

| Exatecan | MDA-MB-468 (HER2-) | - | Sub-nanomolar | [9] |

| Representative HER2-ADC-Exatecan (DAR 8) | SK-BR-3 (HER2+) | HER2 | 0.41 ± 0.05 | [9] |

| Representative HER2-ADC-Exatecan (DAR 8) | MDA-MB-468 (HER2-) | HER2 | > 30 | [9] |

| Exatecan | Various Cancer Cell Lines | - | GI50: 0.877 - 2.92 ng/mL | [10] |

DAR: Drug-to-Antibody Ratio

Table 2: Pharmacokinetic Parameters of a Representative Exatecan-ADC in Rats

| ADC | Dose (mg/kg) | Clearance | Half-life | Reference |

| Trastuzumab-Exatecan-PSAR10 (DAR 8) | 3 | Similar to unconjugated antibody | Not specified | [6] |

PSAR10: A hydrophilic polysarcosine entity used to improve pharmacokinetics.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of ADCs. Below are outlines of key experimental methodologies.

Synthesis of this compound

The synthesis of this linker-payload is a multi-step process. While a detailed, publicly available protocol for this specific molecule is proprietary, a general synthetic workflow can be described based on established methodologies for similar compounds.[11][12]

General Steps:

-

Peptide Synthesis: The tetrapeptide Gly-Gly-Phe-Gly is synthesized using standard solid-phase or solution-phase peptide synthesis techniques, typically with Fmoc protection for the N-terminus.

-

Spacer and Payload Attachment: The C-terminus of the protected peptide is coupled to a self-immolative spacer like p-aminobenzyl alcohol (PABC). Exatecan is then conjugated to the spacer.

-

Linker Attachment: The Fmoc protecting group is removed from the N-terminus of the peptide, and Mal-PEG2-acid is coupled to the free amine.

-

Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the final compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, and free exatecan.

-

Incubation: The cells are incubated for a period of 3 to 7 days.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as resazurin or CellTiter-Glo®.

-

Data Analysis: The results are used to generate dose-response curves and calculate the IC50 (the concentration of the compound that inhibits cell growth by 50%).

Pharmacokinetic (PK) Study in Rodents

PK studies are essential to understand the in vivo behavior of the ADC.

Methodology:

-

Animal Model: The ADC is administered intravenously to rodents (e.g., rats or mice).

-

Sample Collection: Blood samples are collected at various time points post-injection.

-

ADC Quantification: The concentration of the total antibody or the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Conclusion

This compound is a highly sophisticated and effective linker-payload for the development of antibody-drug conjugates. Its design incorporates features that address key challenges in ADC development, including solubility, stability, and targeted drug release. The potent topoisomerase I inhibitor, exatecan, provides a powerful cytotoxic effect, while the cleavable GGFG linker ensures its delivery to the tumor site. The data from studies on similar exatecan-based ADCs demonstrate the potential for high potency and favorable in vivo characteristics. This technical guide provides a foundational understanding for researchers and developers working to advance this promising class of cancer therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 7. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of the PEG2 Spacer in Enhancing ADC Linker Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This technical guide delves into the function of the polyethylene glycol (PEG) spacer, with a specific focus on the short-chain PEG2 variant, in modulating ADC linker stability. Through a comprehensive review of existing literature, this document outlines the mechanisms by which PEG spacers, and PEG2 in particular, enhance the physicochemical properties of ADCs, leading to improved pharmacokinetics and therapeutic index. Detailed experimental protocols for assessing ADC stability and efficacy are provided, alongside illustrative diagrams to elucidate key concepts and workflows.

Introduction to ADC Linkers and the Importance of Stability

The linker in an ADC is not merely a passive connector; it is a dynamic component that must maintain its integrity in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[1] Conversely, upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the drug and exert its therapeutic effect.[2][3] Therefore, linker stability is a paramount consideration in ADC design.[4][5]

ADC linkers are broadly categorized as cleavable or non-cleavable.[6] Cleavable linkers are designed to be sensitive to the tumor microenvironment or intracellular conditions, such as low pH or the presence of specific enzymes.[7] Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[6] The choice of linker strategy profoundly impacts the ADC's mechanism of action and overall performance.

The Role of PEG Spacers in ADC Linker Design

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to issues such as aggregation, poor solubility, and rapid clearance from circulation.[3][8][9] The incorporation of hydrophilic spacers, such as polyethylene glycol (PEG), into the linker is a widely adopted strategy to mitigate these challenges.[10][11][]

The primary functions of PEG spacers in ADC linkers include:

-

Increased Hydrophilicity: PEG chains are inherently hydrophilic, and their inclusion in the linker structure counteracts the hydrophobicity of the payload.[8][13] This enhanced water solubility improves the overall solubility of the ADC, reducing the propensity for aggregation.[9][14]

-

Reduced Aggregation: ADC aggregation is a critical quality attribute that can negatively impact efficacy, stability, and safety, potentially leading to immunogenicity.[9][15][16] By increasing the hydrophilicity of the ADC, PEG spacers minimize hydrophobic interactions between ADC molecules, thereby reducing aggregation.[8][9]

-

Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which can shield it from proteases and reduce non-specific clearance by the reticuloendothelial system.[3] This often leads to a longer circulation half-life and increased tumor accumulation.[3]

-

Modulation of Drug-to-Antibody Ratio (DAR): The properties of the PEG spacer can influence the efficiency of the conjugation reaction, thereby affecting the final drug-to-antibody ratio (DAR).[8] Achieving an optimal and homogeneous DAR is crucial for a consistent and predictable clinical outcome.[8]

The Specific Function of the PEG2 Spacer

While longer PEG chains (e.g., PEG8, PEG12, PEG24) are often employed to maximize hydrophilicity, shorter PEG spacers, such as PEG2 (two ethylene glycol units), have demonstrated unique advantages in certain ADC designs.

Research suggests that a PEG2 spacer can be as effective as longer spacers in preventing aggregation.[8] Furthermore, in some instances, shorter PEG linkers have been associated with more efficient conjugation reactions, leading to a higher and more optimal DAR.[8] This can be particularly advantageous when dealing with highly hydrophobic payloads where longer PEG chains might lead to steric hindrance or unfavorable folding of the linker-payload.[8]

The choice of PEG spacer length represents a critical optimization parameter in ADC development. While longer PEGs generally lead to improved pharmacokinetics, there is a point of diminishing returns, and in some cases, shorter PEGs like PEG2 can provide a better balance of properties, including improved in vitro potency.[8]

Impact of PEG Spacer Length on ADC Properties: A Comparative Overview

The following table summarizes the general trends observed with varying PEG spacer lengths on key ADC attributes. It is important to note that these are general trends, and the optimal PEG length is highly dependent on the specific antibody, payload, and overall linker chemistry.

| Property | PEG2 | PEG4 | PEG8 | PEG12 | PEG24 | References |

| Hydrophilicity (logD) | Increased | Moderately Increased | Highly Increased | Very Highly Increased | Maximally Increased | [10][17] |

| Reduction in Aggregation | Effective | Effective | Highly Effective | Highly Effective | Highly Effective | [8] |

| Plasma Clearance | Moderate | Lower | Low | Very Low | Very Low | |

| In Vitro Potency (IC50) | Potentially Higher | Variable | Variable | Variable | Potentially Lower | [8] |

| In Vivo Efficacy | Effective | Effective | Often Improved | Often Improved | Often Improved | |

| Drug-to-Antibody Ratio (DAR) | Potentially Higher | Variable | Variable | Variable | Potentially Lower | [8] |

Experimental Protocols for Assessing ADC Linker Stability and Function

To evaluate the impact of the PEG2 spacer on ADC linker stability and overall performance, a series of well-defined in vitro and in vivo assays are essential. The following sections provide detailed methodologies for key experiments.

In Vitro Plasma Stability Assay using LC-MS

This assay assesses the stability of the ADC in plasma by monitoring the amount of intact ADC and the release of free payload over time.[2][6][7][9][18]

Materials:

-

ADC construct with PEG2 linker

-

Control ADC constructs (e.g., with different PEG spacers or no PEG)

-

Human, mouse, or rat plasma (citrate- or EDTA-anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or G magnetic beads for immunocapture

-

LC-MS grade water, acetonitrile, and formic acid

-

Reducing agent (e.g., DTT or TCEP) for DAR analysis (optional)

-

Enzyme for payload release (e.g., papain) for released drug analysis (optional)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Thaw plasma at 37°C and centrifuge to remove any precipitates.

-

Spike the ADC into the plasma at a final concentration of 100-200 µg/mL.

-

Incubate the plasma samples at 37°C.

-

At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), aliquot a portion of the plasma sample and store at -80°C until analysis.

-

For analysis, thaw the samples and perform immunocapture of the ADC using Protein A or G magnetic beads to isolate the ADC from plasma proteins.

-

Wash the beads with PBS to remove non-specifically bound proteins.

-

For DAR Analysis: Elute the intact ADC from the beads using an acidic buffer (e.g., 20 mM glycine, 0.1% acetic acid). The sample can then be reduced to separate light and heavy chains for more detailed analysis.

-

For Released Payload Analysis: Elute and simultaneously cleave the linker to release the payload using an appropriate enzyme (e.g., papain).

-

Analyze the eluted samples by LC-MS. For intact ADC analysis, a reversed-phase or size-exclusion column is typically used. For released payload, a standard C18 column is appropriate.

-

Quantify the amount of intact ADC (or specific DAR species) and/or released payload at each time point.

-

Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC is a powerful technique to quantify the amount of monomeric, aggregated, and fragmented species in an ADC sample.[15][16][19][20][21]

Materials:

-

ADC construct with PEG2 linker

-

Control ADC constructs

-

SEC column (e.g., Agilent AdvanceBio SEC 300Å)

-

HPLC or UHPLC system with a UV detector (280 nm)

-

Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

-

Prepare the ADC samples at a concentration of 1-2 mg/mL in the mobile phase.

-

Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Inject a defined volume (e.g., 10-20 µL) of the ADC sample onto the column.

-

Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).

-

Monitor the elution profile at 280 nm.

-

Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments) based on their retention times.

-

Integrate the peak areas to calculate the percentage of each species in the sample.

-

To assess stability, samples can be stressed (e.g., by incubation at elevated temperatures or exposure to acidic/basic pH) prior to SEC analysis.[15]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.[4][22][23][24][25]

Materials:

-

Target cancer cell line (expressing the antigen of interest)

-

Control cell line (antigen-negative)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

96-well cell culture plates

-

ADC construct with PEG2 linker and control ADCs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the target and control cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and control antibodies in cell culture medium.

-

Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

-

Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate fundamental concepts and experimental procedures.

Caption: Structure of an Antibody-Drug Conjugate with Linker Components.

References

- 1. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 3. labinsights.nl [labinsights.nl]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]

- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. purepeg.com [purepeg.com]

- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. researchgate.net [researchgate.net]

- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 19. lcms.cz [lcms.cz]

- 20. agilent.com [agilent.com]

- 21. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Guide to Conjugating Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan to Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site.[1]

This document provides a detailed protocol for the conjugation of a specific drug-linker, Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan , to a monoclonal antibody. The components of this system are:

-

Antibody: A monoclonal antibody (mAb) selected for its high affinity to a tumor-associated antigen.

-

Payload: Exatecan, a potent topoisomerase I inhibitor. Exatecan is a derivative of camptothecin and has demonstrated high potency and the ability to overcome certain drug resistance mechanisms.[2]

-

Linker: A multi-component linker consisting of:

-

Mal (Maleimide): A thiol-reactive group that enables covalent attachment to the antibody via a stable thioether bond.[3]

-

PEG2: A short polyethylene glycol unit that improves hydrophilicity, which can help mitigate aggregation issues often associated with hydrophobic payloads.[2]

-

Gly-Gly-Phe-Gly (GGFG): A tetrapeptide sequence that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[4] This ensures the payload is released intracellularly at the target site.

-

The conjugation strategy involves the reduction of native interchain disulfide bonds within the antibody hinge region to generate free sulfhydryl (thiol) groups, which then react with the maleimide moiety of the drug-linker.[5] Following conjugation, the resulting ADC must be purified and characterized to determine critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), monomer purity, and in vitro potency.

Experimental Protocols

This section details the step-by-step procedures for antibody reduction, drug-linker conjugation, purification, and characterization.

Protocol 1: Antibody Reduction

This protocol generates free thiol groups on the antibody for conjugation by reducing interchain disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is a potent and specific reducing agent that does not need to be removed prior to the conjugation step.[]

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in a degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4).[3][7] The buffer must be free of any thiol-containing agents.

-

To prevent re-oxidation of disulfide bonds, it is recommended to perform the reduction and subsequent conjugation in the presence of an inert gas like nitrogen or argon.[7]

-

-

TCEP Addition:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reaction buffer.

-

Add a 10-fold molar excess of TCEP to the antibody solution.[7] For an IgG antibody (approx. 150 kDa), this will partially reduce the hinge-region disulfides, typically yielding 4-8 free thiols per antibody.

-

Calculation Example: For 1 mL of a 5 mg/mL antibody solution (M.W. 150,000 g/mol ):

-

Moles of Ab = (5 mg) / (150,000 mg/mmol) = 0.0333 µmol

-

Moles of TCEP = 0.0333 µmol * 10 = 0.333 µmol

-

Volume of 10 mM TCEP = (0.333 µmol) / (10 µmol/mL) = 33.3 µL

-

-

-

Incubation:

-

Incubate the reaction mixture for 30-90 minutes at 37°C with gentle mixing.[][8] The optimal time may need to be determined empirically for a specific antibody.

-

Protocol 2: Drug-Linker Conjugation

This protocol describes the covalent attachment of the Mal-PEG2-GGFG-Exatecan to the reduced antibody.

-

Drug-Linker Preparation:

-

The drug-linker is hydrophobic and should be dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[3][9]

-

Allow the vial of the maleimide-containing drug-linker to warm to room temperature before opening to prevent moisture condensation.

-

-

Conjugation Reaction:

-

Add a 10 to 20-fold molar excess of the drug-linker stock solution to the reduced antibody solution while gently stirring.[7][9] The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.

-

Protect the reaction vial from light, as some payloads can be light-sensitive.[9]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8][9]

-

-

Quenching (Optional):

-

To cap any unreacted maleimide groups on the ADC, a quenching agent like N-acetylcysteine or cysteine can be added at a 2-fold molar excess relative to the drug-linker. Incubate for an additional 20 minutes.

-

Protocol 3: ADC Purification

Purification is critical to remove unconjugated drug-linker, residual reagents, and potential aggregates.

-

Buffer Exchange:

-

The most common method for purifying the ADC is size-based separation. Use a desalting column (e.g., Sephadex G-25) or perform dialysis to exchange the reaction buffer with a suitable formulation buffer (e.g., PBS, pH 7.4).[8] This will effectively remove small molecules like the excess drug-linker and TCEP.

-

-

Concentration:

-

If necessary, concentrate the purified ADC solution using centrifugal filtration devices with an appropriate molecular weight cutoff (e.g., 30 kDa).

-

-

Sterilization:

-

Sterilize the final ADC product by passing it through a 0.22 µm filter. Store the ADC at 2-8°C for short-term use or at -80°C for long-term storage.[9]

-

Protocol 4: ADC Characterization

The resulting ADC must be thoroughly characterized to ensure quality and consistency.

-

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry:

-

This is a straightforward method to determine the average DAR.[] It requires measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of Exatecan (λmax).

-

The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law, and the DAR is the molar ratio of the drug to the antibody.[]

-

-

Analysis by Hydrophobic Interaction Chromatography (HIC):

-

HIC separates ADC species based on hydrophobicity. As more drug molecules are conjugated, the ADC becomes more hydrophobic and elutes later from the HIC column.[5]

-

This technique provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and allows for the calculation of the average DAR based on the weighted peak areas.[5]

-

-

Analysis of Aggregation by Size Exclusion Chromatography (SEC):

-

SEC is used to assess the purity and aggregation state of the ADC. The ADC should elute as a single, sharp peak corresponding to the monomer.[11] The presence of earlier-eluting peaks indicates the formation of high molecular weight aggregates, which can impact efficacy and safety.

-

Data Presentation

Quantitative data from the characterization of a successfully conjugated Exatecan-ADC should be summarized for clear interpretation.

| Parameter | Method | Typical Result | Reference |

| Average Drug-to-Antibody Ratio (DAR) | HIC or LC-MS | 3.5 - 4.0 or 7.5 - 8.0 | [12],[13] |

| Monomer Purity | SEC | >95% | [11] |

| In Vitro Potency (IC₅₀) | Cell Viability Assay | Low nanomolar (nM) range | [13],[11] |

| Residual Free Drug-Linker | Reversed-Phase HPLC | <1% | - |

Visualizations

Experimental Workflow

Caption: High-level workflow for the preparation and characterization of an Exatecan-ADC.

Conjugation Chemistry

References

- 1. agilent.com [agilent.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 4. WO2023088235A1 - Exatecan derivatives, linker-payloads, and conjugates and thereof - Google Patents [patents.google.com]

- 5. lcms.cz [lcms.cz]

- 7. broadpharm.com [broadpharm.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

- 13. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

Application Notes and Protocols: Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan in HER2-Positive Cancer Models

Introduction

Antibody-drug conjugates (ADCs) represent a transformative class of therapeutics in oncology, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is a sophisticated drug-linker construct designed for the development of ADCs.[3][4] It features the potent topoisomerase I inhibitor, exatecan, as the cytotoxic payload. This payload is connected to a linker containing a maleimide group for conjugation to an antibody, a polyethylene glycol (PEG2) spacer to improve solubility, and a Gly-Gly-Phe-Gly (GGFG) peptide sequence that is cleavable by lysosomal proteases like cathepsin B.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the use of ADCs synthesized with this compound in preclinical HER2-positive cancer models. Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated target in various cancers, including breast and gastric cancers, making it an excellent candidate for targeted ADC therapy.[7][8]

Mechanism of Action

The therapeutic action of an anti-HER2 antibody conjugated with this compound follows a multi-step process. The monoclonal antibody component of the ADC specifically binds to the HER2 receptor on the surface of cancer cells.[1][7] Following this binding, the ADC-HER2 receptor complex is internalized by the cell through receptor-mediated endocytosis.[1] The complex is then trafficked to the lysosome, where the acidic environment and resident proteases, such as cathepsin B, cleave the GGFG peptide linker.[6] This cleavage releases the exatecan payload into the cytoplasm. Exatecan then inhibits topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA damage and ultimately inducing apoptosis in the cancer cell.[9][10]

HER2 Signaling Pathway

HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[7] In HER2-positive cancers, the HER2 gene is amplified, leading to overexpression of the HER2 protein on the cell surface.[5][8] Unlike other members of its family, HER2 does not have a known ligand.[11] Its activation occurs through heterodimerization with other ligand-bound EGFR family members (like HER1 or HER3) or through homodimerization when it is highly overexpressed.[12] This dimerization leads to autophosphorylation of tyrosine residues in its intracellular domain, which in turn activates downstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/MAPK pathways.[11][12] These pathways are critical for promoting cell proliferation, survival, and invasion.[11]

Data Presentation

The following tables summarize representative data from studies utilizing exatecan-based ADCs in HER2-positive cancer models.

Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs

| Cell Line | Cancer Type | HER2 Expression | ADC Construct | IC50 (nM) | Reference |

| NCI-N87 | Gastric | High | Trastuzumab-Exatecan-PSAR | Low nM range | [9] |

| SK-BR-3 | Breast | High | IgG(8)-EXA | Potent, specific | [5][13] |

| BT-474 | Breast | High | IgG(8)-EXA | Potent, specific | [5] |

| AU565 | Breast | High | Trastuzumab-Exatecan-PSAR | Low nM range | [9] |

Table 2: In Vivo Antitumor Efficacy of Exatecan-Based ADCs

| Xenograft Model | Cancer Type | ADC Construct | Dose (mg/kg) | Outcome | Reference |

| NCI-N87 | Gastric | Trastuzumab-Exatecan-PSAR | 1 | Strong anti-tumor activity, outperformed DS-8201a | [9] |

| NCI-N87 | Gastric | DS-8201a (Exatecan derivative) | Dose-dependent | Tumor regression | [10] |

| HER2+ PDX | Breast | IgG(8)-EXA | Not specified | Strong antitumor activity | [5][13] |

| T-DM1 insensitive PDX | Breast | DS-8201a (Exatecan derivative) | Dose-dependent | Sufficient effectiveness | [10] |

Experimental Protocols

Protocol 1: Conjugation of this compound to Anti-HER2 Antibody

This protocol describes the conjugation of the drug-linker to an anti-HER2 monoclonal antibody (e.g., Trastuzumab) via maleimide chemistry targeting native interchain cysteines.

Materials:

-

Anti-HER2 monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Desalting columns (e.g., HiPrep 26/10)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Reduction:

-

Prepare the anti-HER2 mAb at a concentration of 5-10 mg/mL in PBS.

-

Add a 4-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

-

-

Drug-Linker Preparation:

-

Dissolve this compound in DMSO to create a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10-fold molar excess of the dissolved drug-linker to the reduced antibody solution.

-

Gently mix and incubate at room temperature for 1 hour in the dark.

-

-

Purification:

-

Purify the resulting ADC using a desalting column equilibrated with PBS (pH 7.4) to remove unconjugated drug-linker and other small molecules.[5]

-

-

Characterization:

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of the anti-HER2 ADC in HER2-positive cancer cell lines.

Materials:

-

HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87)

-

Complete cell culture medium

-

Anti-HER2-Exatecan ADC

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[14]

-

-

ADC Treatment:

-

Prepare serial dilutions of the anti-HER2-Exatecan ADC in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated wells as a control.

-

-

Incubation:

-

Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the viability against the log of the ADC concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 3: In Vivo Xenograft Tumor Model Study

This protocol describes the evaluation of the anti-tumor efficacy of the anti-HER2 ADC in a mouse xenograft model.[2]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

HER2-positive cancer cells (e.g., NCI-N87)

-

Matrigel (optional)

-

Anti-HER2-Exatecan ADC

-

Vehicle control (e.g., saline or formulation buffer)

-

Calipers

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 5-10 million HER2-positive cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth using calipers.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 per group).

-

-

ADC Administration:

-

Administer the anti-HER2-Exatecan ADC (e.g., at 1, 3, or 10 mg/kg) via intravenous (IV) injection.

-

Administer the vehicle control to the control group.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration.

-

Collect tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

-

Conclusion

The use of this compound to create ADCs targeting HER2-positive cancers is a promising therapeutic strategy.[5] The potent topoisomerase I inhibitor payload, combined with a stable and selectively cleavable linker, allows for targeted delivery and potent anti-tumor activity in preclinical models.[9][10] The protocols and data presented here provide a framework for researchers and drug developers to effectively utilize this technology in their exploration of novel cancer therapies.

References

- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]

- 3. apexbt.com [apexbt.com]

- 4. glpbio.com [glpbio.com]

- 5. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2023088235A1 - Exatecan derivatives, linker-payloads, and conjugates and thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Topoisomerase 1 Inhibitor Exatecan Derivative-Based HER2-Targeting ADC (DS-8201a) [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. HER2 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

Introduction

Exatecan, a potent derivative of camptothecin, is a topoisomerase I (TOP1) inhibitor that has garnered significant interest as a payload for antibody-drug conjugates (ADCs).[1] Its high potency, ability to induce DNA damage, and potential to overcome certain resistance mechanisms make it an attractive candidate for targeted cancer therapy.[1] ADCs utilizing exatecan leverage the specificity of monoclonal antibodies to deliver this cytotoxic agent directly to tumor cells, aiming to widen the therapeutic window and improve efficacy compared to systemic chemotherapy. This document provides a summary of the in vivo applications of various exatecan-based ADCs in preclinical xenograft models, along with detailed protocols for their evaluation.

Mechanism of Action

Exatecan-based ADCs function through a multi-step process. The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, often via receptor-mediated endocytosis.[2] Following internalization, the ADC is trafficked to lysosomes, where the linker connecting the antibody to exatecan is cleaved by lysosomal enzymes like cathepsin B.[2] This releases the exatecan payload into the cytoplasm. Exatecan then diffuses into the nucleus and intercalates into the DNA, trapping the TOP1-DNA cleavage complex.[3] This prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][4]

Caption: Workflow of exatecan-based ADC from tumor cell binding to apoptosis induction.

Quantitative Data Summary: In Vivo Efficacy in Xenograft Models

The following tables summarize the anti-tumor activity of various exatecan-based ADCs across different cancer types in cell line-derived (CDX) and patient-derived (PDX) xenograft models.

Table 1: Efficacy of HER2-Targeting Exatecan ADCs

| ADC Name | Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |

| Tra-Exa-PSAR10 | NCI-N87 | Gastric | 1 mg/kg, single IV dose | Outperformed DS-8201a; significant tumor growth reduction. | [5][6][7] |

| Tra-Exa-PSAR10 | BT-474 | Breast | 10 mg/kg, single IV dose | Complete and prolonged tumor remission. | [6] |

| IgG(8)-EXA | SK-BR-3 based | Breast | 10 mg/kg | Significant tumor growth inhibition. | [2] |

| Mab104-DX8951 | Multiple models | Breast | Up to 10 mg/kg | Potent and prolonged anti-tumor activity, including in trastuzumab-resistant models. | [8] |

Table 2: Efficacy of Exatecan ADCs Targeting Other Antigens

| ADC Name | Target | Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |

| FK002-exatecan | EMP2 | Various CDX, PDX | Lung | Not specified | Effective tumor eradication. | [4] |

| FAP-ADC | FAP | CDX models | Pancreatic | Not specified | Potent anti-tumor activity; superior efficacy when combined with anti-PD-L1. | [4] |

| CUSP06 | CDH6 | CDX, PDX | Ovarian, Renal, Uterine | Not specified | Excellent in vivo antitumor efficacy. | [4] |

| MTX-1000 | Not specified | COLO025, COLO205 | Colon | 10 mg/kg, IV | Overcame resistance to other ADCs (DS-8201a, Trodelvy). | [4] |

| A16.1-Exa | CNTN4 | HT1080/CNTN4 | Fibrosarcoma | Not specified | Very promising anti-tumor effect. | [9] |

| V66-exatecan | exDNA | TNBC, Medulloblastoma | Breast, Brain | Not specified | Potent anti-tumor activity; survival benefit. | [10] |

Table 3: Efficacy of Exatecan Conjugates (Non-ADC)

| Conjugate Name | Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |

| CBX-12 | MDA-MB-231, HCT-116 | Breast, Colon | 5 mg/kg, IP, daily for 4 days, weekly for 3 weeks | Significant tumor growth suppression, enhanced with ATR inhibitor. | [3] |

| PEG-Exa 3A | MX-1 | Breast (TNBC) | 10-15 µmol/kg, single IP dose | Complete tumor growth inhibition for >48 days. | [11] |

Experimental Protocols

Protocol 1: Establishment of Xenograft Models

This protocol outlines the general procedure for establishing subcutaneous xenografts in immunodeficient mice.

1. Materials:

-

Cancer cell lines (e.g., NCI-N87, MDA-MB-231, JIMT-1) or patient-derived tumor fragments.

-

Immunodeficient mice (e.g., athymic nude, SCID, NOD scid gamma).[3][4]

-

Sterile Phosphate-Buffered Saline (PBS) or appropriate cell culture medium.

-

Syringes (27-30 gauge).

-

Digital calipers.

2. Procedure:

-

Cell Preparation: Culture cancer cells under standard conditions. On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend at the desired concentration (e.g., 1 x 10⁶ to 5 x 10⁶ cells) in 100-200 µL of PBS or media.[3][6][10][12] If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice just before injection.[3][10]

-

Animal Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.[6][10]

-

Tumor Monitoring:

-

Begin monitoring for tumor growth 2-3 times per week, a few days post-inoculation.

-

Use digital calipers to measure the length (L) and width (W) of the tumors.

-

Calculate tumor volume using the formula: Volume = (L x W²) / 2 .

-

-

Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3][4][12][13]

Protocol 2: In Vivo Efficacy Evaluation of Exatecan-Based ADCs

This protocol describes the administration of ADCs and the monitoring of their anti-tumor effects.

1. Materials:

-

Exatecan-based ADC, control ADC, and vehicle control solution.

-

Established tumor-bearing mice.

-

Appropriate administration supplies (e.g., IV or IP syringes).

2. Procedure:

-

ADC Preparation: Reconstitute or dilute the ADC and controls to the final desired concentration in a sterile vehicle (e.g., PBS, citrate vehicle with 5% mannitol).[3]

-

Administration:

-

Administer the ADC to the mice according to the planned dosing schedule. The most common route is intravenous (IV) injection via the tail vein.[4][13] Intraperitoneal (IP) injections are also used.[3][6]

-

Typical doses can range from 1 mg/kg to 10 mg/kg.[5][6] Dosing can be a single administration or multiple doses over several weeks.[3][4]

-

-

Monitoring:

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the Tumor Growth Inhibition (TGI) percentage at a specific time point using a formula such as: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100 .

-

Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed anti-tumor effects.[4]

-

Caption: A typical experimental workflow for assessing ADC efficacy in xenograft models.

Protocol 3: Pharmacodynamic (PD) Analysis

This protocol is for assessing the biological effects of the ADC on the tumor tissue post-treatment.

1. Materials:

-

Tumor tissues harvested at the end of the efficacy study or at specific time points.

-

Formalin or other fixatives.

-

Paraffin embedding supplies.

-

Primary antibodies (e.g., anti-γH2AX for DNA damage).

-

Secondary antibodies and detection reagents (e.g., IHC kits).

-

Microscope.

2. Procedure:

-

Tissue Collection: At the study endpoint, euthanize mice and carefully excise tumors.

-

Fixation and Processing: Fix tumors in 10% neutral-buffered formalin, followed by standard paraffin embedding procedures.

-

Immunohistochemistry (IHC):

-

Section the paraffin-embedded tumor blocks.

-

Perform IHC staining for pharmacodynamic markers. A key marker for TOP1 inhibitors is γH2AX, which indicates the formation of DNA double-strand breaks.[4]

-

Follow standard IHC protocols for deparaffinization, antigen retrieval, antibody incubation, and signal detection.

-

-

Analysis:

-

Image the stained slides using a microscope.

-

Quantify the staining intensity or the percentage of positive cells to compare the level of DNA damage between treatment and control groups.

-

Caption: Pathway showing how exatecan traps TOP1, leading to DNA damage and apoptosis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Harnessing ExDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: Characterization of Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan ADCs

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] This application note focuses on the characterization of ADCs constructed with a Maleimide-PEG2-Gly-Gly-Phe-Gly (Mal-PEG2-GGFG) linker and an Exatecan payload. Exatecan is a potent topoisomerase I inhibitor, a class of payloads noted for its high cytotoxicity and ability to induce a bystander killing effect.[3][4] The linker system consists of a maleimide group for conjugation to reduced cysteine residues on the antibody, a hydrophilic PEG2 spacer to improve solubility, and a Gly-Gly-Phe-Gly tetrapeptide.[2][][6] This peptide sequence is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into the target tumor cell.[][7][8]

The comprehensive characterization of these complex biomolecules is critical for ensuring their safety, efficacy, and batch-to-batch consistency. Key quality attributes that must be assessed include the drug-to-antibody ratio (DAR), the level of aggregation and fragmentation, binding affinity to the target antigen, in vitro potency, and stability in biological matrices.[9][10] This document provides detailed protocols and data presentation guidelines for the essential analytical techniques required to characterize Mal-PEG2-GGFG-Exatecan ADCs.

Mechanism of Action

The therapeutic action of a Mal-PEG2-GGFG-Exatecan ADC follows a multi-step process.[7] First, the monoclonal antibody component of the ADC binds specifically to a target antigen overexpressed on the surface of cancer cells.[8] Following binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis and trafficked to the lysosome.[1][7] Inside the acidic environment of the lysosome, proteases cleave the GGFG linker, releasing the exatecan payload.[][6] The freed exatecan then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and apoptosis.[4] Due to its membrane permeability, the released exatecan can also diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[3]

Part 1: Physicochemical Characterization

Physicochemical analysis is foundational to understanding the structural integrity and heterogeneity of an ADC.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is the average number of drug molecules conjugated to a single antibody and is a critical quality attribute that impacts both the efficacy and safety of the ADC.[9][10] Hydrophobic Interaction Chromatography (HIC) is the gold standard for this measurement, as it can separate ADC species based on the number of conjugated hydrophobic payloads without denaturing the antibody.[11][12][13]

Data Presentation: DAR Profile by HIC

| Drug Load | Relative Peak Area (%) |

| D0 (Unconjugated) | 2.5 |

| D2 | 12.0 |

| D4 | 35.5 |

| D6 | 38.0 |

| D8 | 12.0 |

| Average DAR | 4.9 |

Note: Data is representative. D = Number of drug molecules per antibody.

Experimental Protocol: DAR Analysis by HIC

-

Instrumentation: An HPLC or UPLC system equipped with a UV detector and a suitable HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A (Binding Buffer): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

-

Mobile Phase B (Elution Buffer): 20 mM Sodium Phosphate, pH 7.0.

-

Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL using Mobile Phase A.

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Gradient:

-

0-3 min: 0% B

-

3-28 min: 0% to 100% B

-

28-30 min: 100% B

-

30-32 min: 100% to 0% B

-

32-38 min: 0% B (Re-equilibration)

-

-

-

Data Analysis:

-

Identify the peaks corresponding to different drug-loaded species (D0, D2, D4, etc.). Species with higher drug loads will be more hydrophobic and elute later.[13]

-

Integrate the area of each peak.

-

Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × Drug Load of species) / 100

-

Analysis of Aggregates and Fragments

Size Exclusion Chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in ADC preparations.[14][15] Maintaining a low level of aggregation is crucial, as aggregates can potentially increase immunogenicity and affect the ADC's pharmacokinetic profile.[14]

Data Presentation: Size Variant Analysis by SEC

| Species | Relative Peak Area (%) |

| Aggregate | 1.8 |

| Monomer | 97.5 |

| Fragment | 0.7 |

Experimental Protocol: SEC Analysis

-

Instrumentation: An HPLC or UPLC system with a UV detector and a suitable SEC column (e.g., Agilent AdvanceBio SEC).[14]

-

Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

-